molecular formula C17H19N3O3S B11327106 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11327106
M. Wt: 345.4 g/mol
InChI Key: PPFXOFBYTWBHRR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, thiophene, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include dimethylamine, methylfuran, thiophene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as imidazole, indole, and pyridine derivatives. These compounds share some structural features and chemical properties with N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide.

Uniqueness

What sets this compound apart is its unique combination of furan, thiophene, and oxazole rings. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H19N3O3S/c1-11-6-7-14(22-11)13(20(2)3)10-18-17(21)12-9-15(23-19-12)16-5-4-8-24-16/h4-9,13H,10H2,1-3H3,(H,18,21)

InChI Key

PPFXOFBYTWBHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N(C)C

Origin of Product

United States

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